Chemical structure and properties of Benzyl (oxiran-2-ylmethyl)carbamate
Chemical structure and properties of Benzyl (oxiran-2-ylmethyl)carbamate
This guide is structured as a high-level technical monograph designed for immediate application in medicinal chemistry and process development workflows.
Synonyms: N-(2,3-Epoxypropyl)carbamic acid benzyl ester; Cbz-glycidylamine; Benzyl glycidyl carbamate. CAS Registry Number: 131118-90-6
Executive Summary
Benzyl (oxiran-2-ylmethyl)carbamate is a pivotal bifunctional building block in organic synthesis, characterized by the coexistence of an electrophilic epoxide (oxirane) and a nucleophilic-protected amine (benzyl carbamate/Cbz). Its primary utility lies in the regioselective synthesis of
This guide details the structural properties, optimized synthesis, and mechanistic reactivity of this compound, providing a self-validating protocol for its generation and use.
Molecular Architecture & Physicochemical Profile
The molecule features a "protect-and-react" architecture. The Cbz group renders the nitrogen nucleophile inert to mild basic conditions, directing incoming nucleophiles exclusively to the epoxide ring.
Physicochemical Data Table
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 207.23 g/mol |
| Appearance | White crystalline solid or viscous pale oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water. |
| Chirality | Available as racemate or enantiopure ( |
| Stability | Stable at |
Spectroscopic Signature (Diagnostic)
-
H NMR (
): The epoxide ring protons are distinct. Expect multiplets at 2.6–2.8 ppm (methylene) and 3.0–3.2 ppm (methine). The benzylic protons of the Cbz group appear as a singlet at 5.1 ppm . The carbamate NH is a broad singlet at 5.0–5.5 ppm . -
IR Spectroscopy: Strong carbonyl stretch (
) at 1690–1720 cm (carbamate) and characteristic epoxide ring breathing at ~850–915 cm .
Synthetic Routes & Process Optimization
While the compound can be accessed via the reaction of glycidylamine with benzyl chloroformate, that route suffers from the instability of free glycidylamine. The industry-standard protocol involves the epoxidation of
Optimized Protocol: Epoxidation of -Cbz-Allylamine
Reaction Type: Electrophilic Epoxidation (Prilezhaev Reaction)
Precursor:
Step-by-Step Methodology
-
Preparation: Dissolve
-Cbz-allylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool to C under Nitrogen atmosphere. -
Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA) (1.2–1.5 equiv) portion-wise to control exotherm.
-
Note: Commercial mCPBA is often 77% pure; adjust stoichiometry accordingly.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide appears blue/violet).
-
Workup (Critical for Purity):
-
Quench with saturated aqueous
(to reduce excess peroxide). -
Wash with saturated aqueous
(3x) to remove -chlorobenzoic acid byproduct. -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Optimized synthetic pathway via mCPBA oxidation of N-Cbz-allylamine.
Reactivity Landscape & Mechanism
The versatility of Benzyl (oxiran-2-ylmethyl)carbamate stems from its ability to undergo regioselective ring opening followed by intramolecular cyclization .
Nucleophilic Ring Opening
The epoxide is polarized, inviting attack at the less hindered carbon (
-
Regioselectivity: Under basic or neutral conditions, attack occurs predominantly at the terminal carbon (
-like), yielding the secondary alcohol. -
Stereochemistry: If chiral starting material is used, the reaction proceeds with inversion of configuration at the electrophilic center (though attack at the terminal carbon retains the stereocenter at
).
Cyclization to Oxazolidinones (The "Linezolid" Route)
Upon ring opening with a primary amine (
-
Intermediate Formation: The amine opens the epoxide to form a
-amino alcohol. -
Transesterification/Cyclization: Under basic conditions (e.g.,
, LiOtBu) or heat, the secondary hydroxyl group attacks the carbamate carbonyl. -
Elimination: Benzyl alcohol is eliminated, closing the ring to form a 5-(hydroxymethyl)oxazolidin-2-one .
Reactivity Pathway Diagram
Figure 2: Mechanistic pathway from epoxide ring opening to oxazolidinone formation.
Applications in Drug Discovery
Oxazolidinone Antibiotics
This molecule is a direct precursor to the oxazolidinone class of antibiotics (e.g., Linezolid , Tedizolid ), which target the 50S ribosomal subunit. The 5-hydroxymethyl pharmacophore is essential for activity.
-
Application: Reaction with substituted anilines (e.g., 3-fluoro-4-morpholinoaniline) followed by cyclization yields the core antibiotic structure [1].
Protease Inhibitors
The epoxide moiety acts as an electrophilic trap for active-site nucleophiles (e.g., serine, cysteine, or aspartic acid residues) in proteases. The Cbz group mimics the P1/P2 peptide recognition elements, making this compound a useful probe for cysteine protease inhibition [2].
Safety & Handling (SDS Summary)
Hazard Classification:
-
Sensitization: Potential skin sensitizer (typical of epoxides).
-
Genotoxicity: Epoxides are potential alkylating agents; treat as a suspected mutagen.
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Ventilation: All operations must be performed in a certified chemical fume hood.
-
Decontamination: Spills should be treated with aqueous sodium thiosulfate or dilute ammonia to open the epoxide ring before disposal.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link
-
Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link
-
BLD Pharm. (n.d.). "Benzyl (oxiran-2-ylmethyl)carbamate Product Page." BLD Pharm. Link
-
Sigma-Aldrich. (n.d.). "Safety Data Sheet: Benzyl carbamate derivatives." Merck KGaA.[3] Link
